molecular formula C13H11BrO2 B8571634 2-(Benzyloxy)-6-bromophenol

2-(Benzyloxy)-6-bromophenol

Cat. No. B8571634
M. Wt: 279.13 g/mol
InChI Key: NDVMBKDECDLZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989438B2

Procedure details

Tert-butyl amine (2 eq) was dissolved in toluene (1M) and the solution was cooled to −30° C. Br2 (1 eq) was added dropwise maintaining the temperature. The mixture was left stirring for 30 min, then it was cooled to −78° C. A solution of 2-benzyloxyphenol (1 eq) in DCM (6M) was added dropwise. The mixture was allowed to reach RT over the course of 3 h. The mixture was diluted with Et2O and H2O was added. The mixture was washed with 1N HCl, sat. aq. Na2S2O3 and brine. After drying over Na2SO4 all volatiles were evaporated in vacuo. The residue was purified by FC (PE:EtOAc, 9:1). The colourless oil was used without further characterization in the next reaction. (ES−) m/z 277, 279 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N)(C)(C)C.[Br:6]Br.[CH2:8]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C1(C)C=CC=CC=1.C(Cl)Cl.CCOCC.O>[CH2:8]([O:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([Br:6])[C:17]=1[OH:22])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature
WAIT
Type
WAIT
Details
The mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to −78° C
CUSTOM
Type
CUSTOM
Details
to reach RT over the course of 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The mixture was washed with 1N HCl, sat. aq. Na2S2O3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4 all volatiles
CUSTOM
Type
CUSTOM
Details
were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by FC (PE:EtOAc, 9:1)
CUSTOM
Type
CUSTOM
Details
The colourless oil was used without further characterization in the next reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C(=CC=C1)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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